![molecular formula C7H12N2 B15324171 methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
methyl[2-(1H-pyrrol-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(1H-pyrrol-2-yl)ethyl]amine is an organic compound that features a pyrrole ring substituted with a methyl group and an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1H-pyrrol-2-yl)ethyl]amine typically involves the reaction of pyrrole with an appropriate alkylating agent. One common method is the alkylation of pyrrole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[2-(1H-pyrrol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary amine can be reduced to a secondary or tertiary amine.
Substitution: The substitution reactions can yield various alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl[2-(1H-pyrrol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl[2-(1H-pyrrol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
- 1-Methyl-2-(2-thienyl)ethylamine
- Pyrrolopyrazine derivatives
Uniqueness
Methyl[2-(1H-pyrrol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2 |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
N-methyl-2-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-8-6-4-7-3-2-5-9-7/h2-3,5,8-9H,4,6H2,1H3 |
Clave InChI |
BLNYFIUYVKPUGM-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


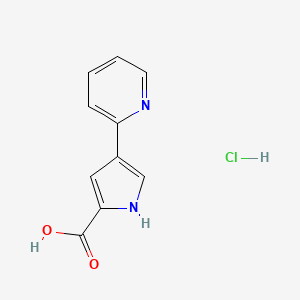
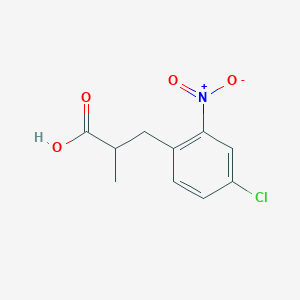
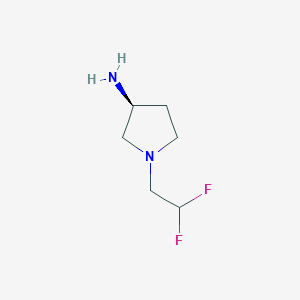
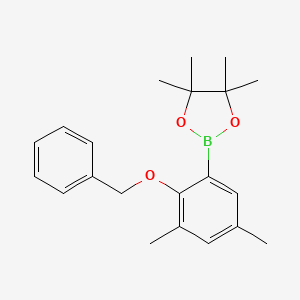
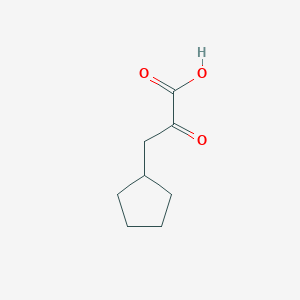
![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
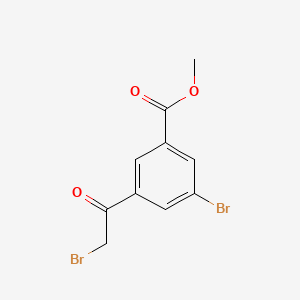
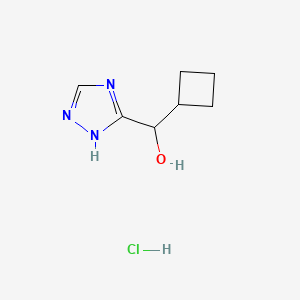

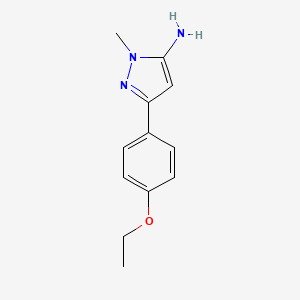
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
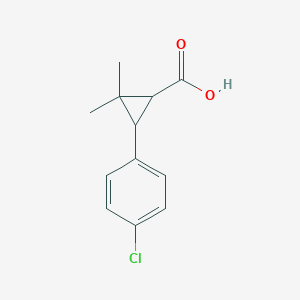
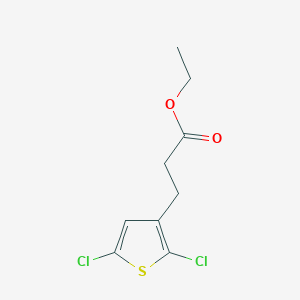
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
